4-(2,4-Difluorophenoxy)piperidine 4-(2,4-Difluorophenoxy)piperidine
Brand Name: Vulcanchem
CAS No.: 367501-08-4
VCID: VC2272952
InChI: InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
SMILES: C1CNCCC1OC2=C(C=C(C=C2)F)F
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

4-(2,4-Difluorophenoxy)piperidine

CAS No.: 367501-08-4

Cat. No.: VC2272952

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Difluorophenoxy)piperidine - 367501-08-4

Specification

CAS No. 367501-08-4
Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name 4-(2,4-difluorophenoxy)piperidine
Standard InChI InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Standard InChI Key LJTKODIQFDAGSL-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=C(C=C(C=C2)F)F
Canonical SMILES C1CNCCC1OC2=C(C=C(C=C2)F)F

Introduction

Structure and Chemical Identity

4-(2,4-Difluorophenoxy)piperidine consists of a piperidine ring connected to a 2,4-difluorophenoxy group. The piperidine moiety is a six-membered heterocyclic structure containing five methylene bridges (–CH₂–) and one amine bridge (–NH–) . The compound's difluorophenoxy group features two fluorine atoms at the 2 and 4 positions of the phenyl ring, which contribute to its lipophilicity and potential biological interactions .

Molecular Identification

The compound is uniquely identified through several standardized chemical identifiers:

  • CAS Registry Number: 367501-08-4

  • IUPAC Name: 4-(2,4-difluorophenoxy)piperidine

  • Molecular Formula: C₁₁H₁₃F₂NO

  • InChI Code: 1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

  • InChI Key: LJTKODIQFDAGSL-UHFFFAOYSA-N

  • MFCD Number: 08687571

The chemical structure features a piperidine ring with the phenoxy group attached at the 4-position, creating a unique spatial arrangement that influences its chemical behavior and potential biological activity.

Physical and Chemical Properties

4-(2,4-Difluorophenoxy)piperidine possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions.

Physical Properties

The compound exhibits properties that are important for handling, storage, and application in research settings:

PropertyValueSource
Molecular Weight213.224 g/mol
Density1.181±0.06 g/cm³ (Predicted)
Boiling Point295.4±40.0 °C (Predicted)
Physical FormSolid or semi-solid or liquid
Exact Mass213.097
LogP2.42440
Polar Surface Area (PSA)21.26000

Chemical Reactivity

The piperidine structure provides a secondary amine functionality that can participate in various chemical reactions, including nucleophilic substitutions, acylations, and alkylations . The difluorophenoxy group introduces unique electronic properties that influence the compound's reactivity and binding characteristics in biological systems.

The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and potentially affects its metabolic stability . These fluorine substituents can also modify the electron distribution within the molecule, potentially influencing its interactions with target proteins or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator